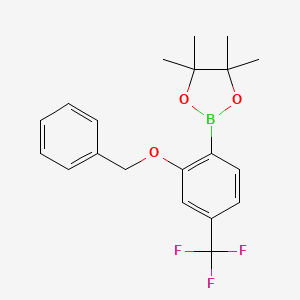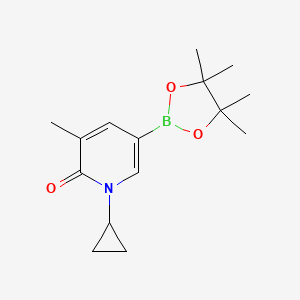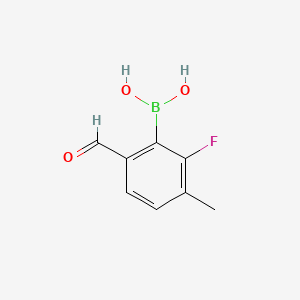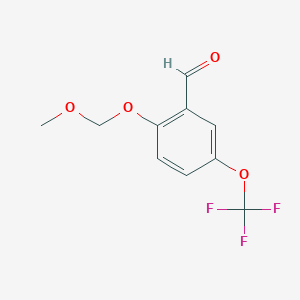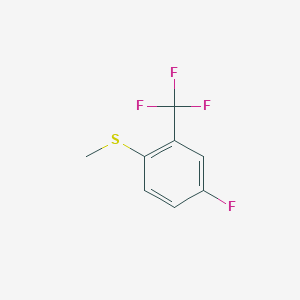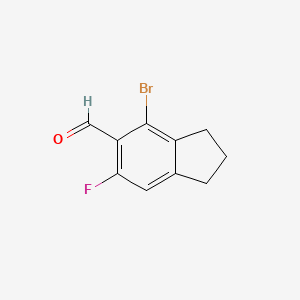
4-Bromo-6-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde is a chemical compound with the molecular formula C10H8BrFO It is a derivative of indene, a bicyclic hydrocarbon, and features both bromine and fluorine substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and fluorination of indene derivatives. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-6-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-6-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions may affect cellular pathways and processes, making the compound useful in studying biochemical mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one: A closely related compound with similar structural features.
6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: Another similar compound with a different substitution pattern.
Uniqueness
4-Bromo-6-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The combination of bromine and fluorine atoms in the indene framework provides distinct properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C10H8BrFO |
|---|---|
Molekulargewicht |
243.07 g/mol |
IUPAC-Name |
4-bromo-6-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde |
InChI |
InChI=1S/C10H8BrFO/c11-10-7-3-1-2-6(7)4-9(12)8(10)5-13/h4-5H,1-3H2 |
InChI-Schlüssel |
SKVVXRUFKFZODC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=C(C(=C2C1)Br)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14030229.png)

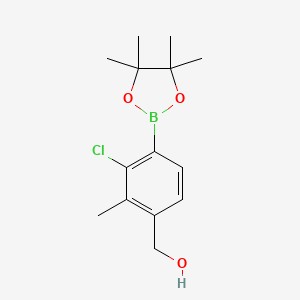
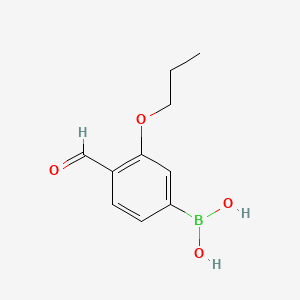
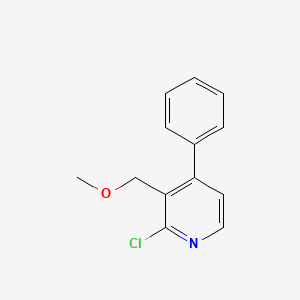
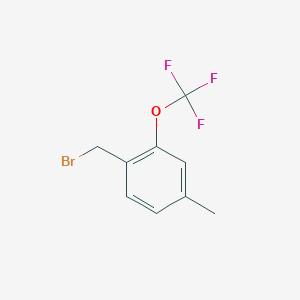
![ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate](/img/structure/B14030267.png)
![(Z)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine](/img/structure/B14030271.png)
![1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B14030273.png)
